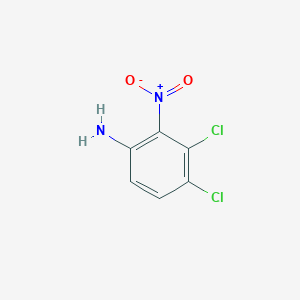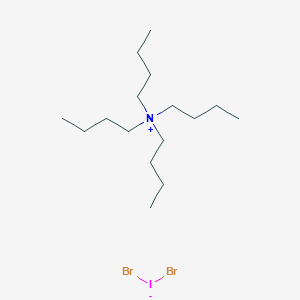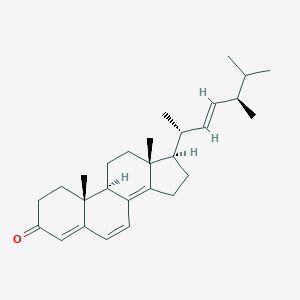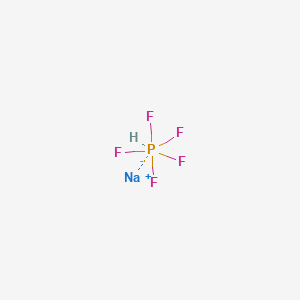
3,4-ジクロロ-2-ニトロアニリン
概要
説明
3,4-Dichloro-2-nitroaniline is a chemical compound with the molecular formula C6H4Cl2N2O2. It is widely recognized for its role in the production of dyes, pigments, and agricultural chemicals . This compound belongs to the aromatic amine class, where an amino group is directly bonded to an aromatic ring, substituted with chlorine and nitro groups .
科学的研究の応用
3,4-Dichloro-2-nitroaniline has several scientific research applications:
作用機序
Mode of Action
This transformation is often a crucial step in the synthesis of many organic compounds .
Biochemical Pathways
These reactions are crucial in the synthesis of many organic compounds .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of DCNA. For instance, the safety data sheet for a similar compound, 4-Chloro-2-nitroaniline, suggests that it should be stored in a dry, cool, and well-ventilated place . This implies that moisture, temperature, and ventilation could affect the stability and efficacy of nitroaniline derivatives like DCNA.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-nitroaniline typically involves the nitration of 3,4-dichloroaniline. The nitro group is introduced through the reaction of nitric acid with the chloroaniline compound under controlled conditions . Another method involves the chlorination of nitroanilines in hydrochloric acid by adding separate streams of nitroanilines and a chlorinating agent .
Industrial Production Methods: In industrial settings, the preparation of 3,4-Dichloro-2-nitroaniline can involve the use of high-pressure kettles and catalysts to enhance yield and selectivity. For instance, using 2,3,4-trichloronitrobenzene as a raw material, water as a solvent, and a sulfur-containing compound as a catalyst, the reaction with ammonia water in a high-pressure kettle can achieve high yield and selectivity .
化学反応の分析
Types of Reactions: 3,4-Dichloro-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution of chlorine atoms.
Major Products:
Reduction: The major product is 3,4-dichloro-2-phenylenediamine.
Substitution: Depending on the nucleophile used, products can include 3,4-dichloro-2-aminophenol or 3,4-dichloro-2-thioaniline.
類似化合物との比較
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: 3,4-Dichloro-2-nitroaniline is unique due to the specific positioning of the nitro and chloro groups on the aromatic ring. This substitution pattern allows for specific reactivity and applications, particularly in the synthesis of dyes and agrochemicals. Other dichloroanilines may have different reactivity and applications based on the positions of the chlorine atoms .
特性
IUPAC Name |
3,4-dichloro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCVNPULEBIHMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157579 | |
| Record name | Aniline, 3,4-dichloro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132429-81-3 | |
| Record name | Aniline, 3,4-dichloro-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132429813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, 3,4-dichloro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane](/img/structure/B108209.png)
